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Compound of Interest

Compound Name: Cvn-424

Cat. No.: B6240649

Introduction

Solengepras (also known as CVN424) is a first-in-class, orally administered, non-dopaminergic
therapeutic candidate being investigated for the treatment of Parkinson's disease (PD).[1][2]
Unlike conventional PD therapies that focus on dopamine replacement or mimicry, Solengepras
employs a novel mechanism of action by selectively modulating the basal ganglia's indirect
pathway.[2][3][4][5][6] It acts as an inhibitor of the G-protein coupled receptor 6 (GPR6), which
is predominantly expressed in the dopamine D2 receptor-positive medium spiny neurons
(MSNs) that constitute the origin of the indirect pathway.[1] By inhibiting the overactivity of this
pathway, which acts as a "brake" on movement, Solengepras aims to restore the balance
between the direct ("accelerator") and indirect pathways, thereby improving motor control and
potentially alleviating both motor and non-motor symptoms of PD.[1][3][5] This targeted
approach may reduce the side effects commonly associated with dopaminergic therapies, such
as dyskinesia and motor fluctuations.[3][4][5]

Mechanism of Action: Targeting GPR6 in the Indirect Pathway

In a healthy brain, the direct and indirect pathways of the basal ganglia are in equilibrium,
allowing for smooth, controlled movement. In Parkinson's disease, the degeneration of
dopaminergic neurons leads to an imbalance, with the indirect pathway becoming overactive,
which contributes to motor deficits. Solengepras is designed to specifically address this
overactivity.[5][7] By selectively inhibiting GPR6, a receptor located on the D2-expressing
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MSNs of the indirect pathway, Solengepras reduces the inhibitory signaling from this pathway,

helping to rebalance circuit activity without directly altering dopamine levels.[1][3][4][8]
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Caption: Solengepras inhibits GPR6 on D2 MSNs to modulate the indirect pathway.
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Quantitative Data Summary

Clinical trial data for Solengepras has demonstrated its potential in treating motor symptoms of
Parkinson's disease. The following tables summarize key quantitative findings from Phase 2
and the design of the ongoing Phase 3 trial.

Table 1: Key Efficacy Results from Phase 2 Adjunctive Therapy Trial (NCT04191577)

Solengepras

Endpoint Placebo p-value Citation
(150 mg)
Change in Avg. -1.3 hours vs.
_ _ - 0.02 [210319]
Daily OFF Time Placebo

Change in Avg.
Daily OFF Time - -1.6 hours <0.0001 [1]19]
from Baseline

OFF Time
o -1.78 hours
Reduction (in
_ . - (34.7% - [10]
patients with =3h )
_ reduction)
OFF at baseline)
Change in Daily _
_ - ~ -1 episode - [10]
OFF Episodes
Change in )
_ -26 minutes
Duration of OFF - - [10]
_ (average)
Episodes
Unified
Parkinson's
_ ' Trend towards
Disease Rating - _ - (1]
improvement
Scale (UPDRYS)
Part Il
Epworth
] Trend towards
Sleepiness Scale - _ - [1]
reduction
(ESS)
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Table 2: Pivotal Phase 3 'ARISE' Adjunctive Trial Design (NCT06553027)

Parameter Description Citation

Trial Name ARISE [11[3119]

Phase 3 [51[9]

) Randomized, double-blind,

Study Design [3][5]19]

placebo-controlled
] ] Parkinson's disease with motor

Patient Population ) [319]

fluctuations
] o Age =30, average of =3 hours
Inclusion Criteria [3B115][11]

of total OFF time per day

Enroliment Approximately 330 patients [311519]
1. Solengepras 75 mg (once

Treatment Arms daily)2. Solengepras 150 mg [31[9]
(once daily)3. Placebo

Duration 12 weeks [319]

Primary Endpoint

Change from baseline in total
daily OFF time at Week 12

[3105][9][11]

Secondary Endpoints

Change in ON time without
troublesome dyskinesia, MDS-
UPDRS Part Il, Epworth
Sleepiness Scale, Cogstate
cognitive battery, safety and

tolerability

[5]1°]

Expected Topline Data

First half of 2026

[5]19]

Experimental Protocols

The following protocols provide a framework for preclinical and clinical evaluation of

Solengepras.
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Protocol 1: Preclinical Evaluation of Solengepras in a Rodent Model of Parkinson's Disease

Objective: To assess the efficacy of Solengepras in reversing motor deficits in the 6-
hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Materials:

e Solengepras (CVN424)

e Vehicle solution (e.g., 0.5% methylcellulose in water)
e 6-hydroxydopamine (6-OHDA)

e Adult male Sprague-Dawley rats (250-3009)
 Stereotaxic surgery apparatus

e Cylindrical test apparatus for asymmetry testing
e Rotarod apparatus

o Standard animal housing and care facilities
Methodology:

 Induction of Parkinsonism:

o Anesthetize rats according to approved institutional animal care and use committee
(IACUC) protocols.

o Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle to
induce degeneration of dopaminergic neurons.

o Allow animals to recover for 2-3 weeks post-surgery.
o Behavioral Baseline Assessment:

o Confirm successful lesioning by assessing rotational asymmetry induced by a dopamine
agonist (e.g., apomorphine). Animals showing a consistent contralateral rotational bias are
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included in the study.

o Establish baseline motor performance using the Cylinder Test (forelimb use asymmetry)
and the Rotarod Test (motor coordination and balance).

e Drug Administration:

o Randomize animals into treatment groups (e.g., Vehicle, Solengepras 10 mg/kg,

Solengepras 30 mg/kg).
o Administer Solengepras or vehicle orally (p.o.) once daily for a period of 28 days.
o Post-Treatment Behavioral Assessment:

o Conduct behavioral testing (Cylinder Test, Rotarod Test) at regular intervals (e.g., weekly)
throughout the 28-day treatment period.

o Testing should be performed at a consistent time post-dosing (e.g., 1-2 hours) to assess
peak drug effect.

o Data Analysis:
o For the Cylinder Test, calculate the percentage of contralateral forelimb use.
o For the Rotarod Test, record the latency to fall from the rotating rod.

o Analyze data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc
tests) to compare treatment groups over time.

e Post-mortem Analysis (Optional):
o At the end of the study, euthanize animals and perfuse brains.

o Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent
of dopaminergic lesion and confirm the model's validity.

Protocol 2: Clinical Investigation of Solengepras (Adjunctive Therapy) - Based on ARISE Trial
Design
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Objective: To evaluate the efficacy, safety, and tolerability of Solengepras as an adjunctive
therapy in individuals with Parkinson's disease experiencing motor fluctuations.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-
group study.

Participant Population:

e Inclusion Criteria:
o Diagnosis of Parkinson's disease meeting UK Brain Bank and MDS Research Criteria.[9]
o Age 30 years or older.[3]
o Receiving a stable regimen of levodopa and other anti-Parkinsonian medications.

o Experiencing an average of three or more hours of "OFF" time per day, as confirmed by
patient diaries.[3][5][11]

e Exclusion Criteria:
o Diagnosis of secondary or atypical parkinsonism.[9]
o Presence of severe, troublesome dyskinesia.[9]
o Clinically significant orthostatic hypotension or hallucinations requiring antipsychotics.[9]
o Use of strong CYP3A4/5 inhibitors or dopamine antagonists.[9]
Methodology:
e Screening Phase (Up to 4 weeks):
o Obtain informed consent from all participants.

o Conduct a thorough medical history review, physical examination, and laboratory
assessments.

o Participants complete a 3-day motor diary to establish baseline "OFF" time.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.neurologylive.com/view/phase-3-arise-trial-parkinson-therapy-solengepras-begins-dosing
https://www.biospace.com/cerevance-showcases-positive-phase-2-results-demonstrating-significant-reduction-in-off-time-with-solengepras-as-an-adjunctive-treatment-in-parkinsons-disease
https://www.biospace.com/cerevance-showcases-positive-phase-2-results-demonstrating-significant-reduction-in-off-time-with-solengepras-as-an-adjunctive-treatment-in-parkinsons-disease
https://www.cerevance.com/media/cerevance-doses-first-patient-in-pivotal-phase-3-arise-trial-of-solengepras-for-treatment-of-parkinsons-disease
https://ptproductsonline.com/neurological/parkinsons/dosing-begins-in-solengepras-parkinsons-therapy-phase-3-trial/
https://www.neurologylive.com/view/phase-3-arise-trial-parkinson-therapy-solengepras-begins-dosing
https://www.neurologylive.com/view/phase-3-arise-trial-parkinson-therapy-solengepras-begins-dosing
https://www.neurologylive.com/view/phase-3-arise-trial-parkinson-therapy-solengepras-begins-dosing
https://www.neurologylive.com/view/phase-3-arise-trial-parkinson-therapy-solengepras-begins-dosing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6240649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Randomization and Treatment Phase (12 weeks):

o Eligible participants are randomized in a 1:1:1 ratio to receive one of the following, once
daily:

» Solengepras 75 mg

» Solengepras 150 mg

» Matching Placebo

o Participants and investigators remain blinded to the treatment allocation.

o Participants continue their stable background anti-Parkinsonian medication regimen.

o Efficacy and Safety Assessments:

o Primary Endpoint: The change from baseline to Week 12 in the average total daily "OFF"
time, recorded via patient motor diaries.[5][9][11]

o Key Secondary Endpoints:

= Change in "ON" time without troublesome dyskinesia.[5][9]

» Change in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-
UPDRS) Part Il (Motor Experiences of Daily Living) scores.[5][9]

» Change in Epworth Sleepiness Scale (ESS) scores.[5][9]

» Assessment of cognitive function using the Cogstate digital battery.[5][9]

» Patient and Clinician Global Impression scales.[9]

o Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are
monitored throughout the study.

o Data Analysis:
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o The primary efficacy analysis will compare the change in average daily "OFF" time for the
Solengepras 150 mg group versus the placebo group.

o Secondary endpoints will be analyzed to provide a comprehensive profile of the drug's
effects.

o Safety data will be summarized for all treatment groups.
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Caption: Workflow for a randomized, placebo-controlled clinical trial of Solengepras.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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